5-Hydroxynaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxynaphthalene-1-sulfonamide, also known by its chemical formula C10H9NO3S These compounds contain a naphthalene moiety carrying a sulfonic acid group (or a derivative thereof) at the 1-position . Naphthalene itself is a bicyclic compound composed of two fused benzene rings.
Preparation Methods
Synthetic Routes: The synthetic preparation of 5-hydroxynaphthalene-1-sulfonamide involves introducing the sulfonamide group onto the naphthalene ring. Specific synthetic routes may vary, but a common approach is the reaction of naphthalene-1-sulfonyl chloride with an amine, such as hydroxylamine, to yield the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, with the sulfonyl chloride reacting with the amine in a suitable solvent (e.g., dichloromethane or acetonitrile). The reaction is often catalyzed by a base, such as triethylamine.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Chemical Reactions Analysis
5-Hydroxynaphthalene-1-sulfonamide can undergo various chemical reactions:
- Oxidation : It may be oxidized to form other functional groups.
- Reduction : Reduction reactions can modify the sulfonamide or other substituents.
- Substitution : Substitution reactions at the sulfonamide or hydroxyl group are possible.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) may be used.
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
- Substitution : Substitution reactions often involve nucleophilic aromatic substitution (SNAr) using amines or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction may yield 5-amino-1-naphthalenesulfonamide.
Scientific Research Applications
5-Hydroxynaphthalene-1-sulfonamide finds applications in various fields:
- Chemistry : Used as a building block for more complex molecules.
- Biology : Investigated for its potential as a bioactive compound.
- Medicine : May have pharmaceutical applications.
- Industry : Used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Mechanism of Action
The precise mechanism by which 5-hydroxynaphthalene-1-sulfonamide exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While 5-hydroxynaphthalene-1-sulfonamide is unique due to its specific sulfonamide substitution pattern, similar compounds include other naphthalene derivatives with varying functional groups.
Properties
CAS No. |
17286-26-9 |
---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-hydroxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H9NO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H,(H2,11,13,14) |
InChI Key |
NFVBVKHGDDDCEA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O |
17286-26-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.